rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-(5-Bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane-based carboxylic acid derivative featuring a brominated furan substituent. The bromine atom on the furan ring enhances reactivity, making it a candidate for further functionalization .
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
XUPWYTDBWWOLRV-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(O2)Br |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a bromination reaction of a furan derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromofuran moiety or the carboxylic acid group, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a useful model compound for studying various reaction mechanisms.
Biological Activity
The compound rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans (CAS: 2227815-56-5) is a cyclopropane derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated furan moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical formula of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid is CHBrO, with a molecular weight of 239.07 g/mol. The presence of the bromine atom in the furan ring may enhance the lipophilicity and biological activity of the compound.
Research indicates that cyclopropane carboxylic acids can act as inhibitors for various enzymes. Specifically, rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid has been studied for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO) , an enzyme crucial for ethylene biosynthesis in plants. Ethylene is a key hormone involved in fruit ripening and plant stress responses.
Inhibition Studies
In silico studies have demonstrated that this compound exhibits a favorable binding affinity to ACO compared to known inhibitors. Molecular docking results suggest that the compound interacts effectively with the active site of ACO, potentially blocking its activity and thereby influencing ethylene production.
Case Studies and Experimental Data
A recent study investigated the bioactivity of various cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid. The findings are summarized in Table 1 below.
| Compound | Binding Affinity (ΔG kcal/mol) | Inhibition Constant (Kb M) |
|---|---|---|
| rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid | -6.5 | 5.93 × 10 |
| Methylcyclopropane | -3.1 | 0.188 × 10 |
| Pyrazinoic acid | -5.3 | 7.61 × 10 |
These results indicate that rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid has a significantly higher binding affinity than both methylcyclopropane and pyrazinoic acid, suggesting its potential as a more effective inhibitor of ethylene biosynthesis.
Potential Applications
Given its ability to inhibit ACO, rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid could be developed as a novel agent for regulating ethylene levels in agricultural practices. This could enhance fruit preservation and improve crop yields by delaying ripening processes under controlled conditions.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the cyclopropane ring significantly influences molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
Pharmaceutical Relevance
- Bromofuran Derivatives : The bromine atom in the target compound could facilitate radiohalogenation for imaging agents or serve as a leaving group in prodrug synthesis. This contrasts with the 4-fluorophenyl analog (CAS 175275-74-8), which is metabolically stable but less reactive .
- Cyclopropane Core : The strained cyclopropane ring in all analogs enhances conformational rigidity, a desirable trait in protease inhibitors or GPCR modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
